molecular formula C11H12INO4 B13498428 N-Acetyl-3-iodo-L-tyrosine

N-Acetyl-3-iodo-L-tyrosine

Katalognummer: B13498428
Molekulargewicht: 349.12 g/mol
InChI-Schlüssel: IVMIEKMLDYZRFB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-3-iodo-L-tyrosine is a modified amino acid derived from L-tyrosine, an essential building block for proteins in the human body. This compound is characterized by the addition of an acetyl group to the nitrogen atom and an iodine atom at the third position of the tyrosine ring. These modifications enhance its solubility and stability, making it more bioavailable than its unmodified counterpart .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves the acetylation of L-tyrosine followed by iodination. The acetylation process is carried out using acetic anhydride in the presence of a base such as pyridine. The iodination is achieved using iodine and a suitable oxidizing agent like sodium iodate .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-3-iodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-Acetyl-3-iodo-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Incorporated into proteins to study protein structure and function.

    Medicine: Investigated for its potential in neurotherapy and cognitive enhancement due to its role in neurotransmitter production.

    Industry: Utilized in the development of novel materials and biocatalysts

Wirkmechanismus

N-Acetyl-3-iodo-L-tyrosine is converted back into L-tyrosine in the body, which then undergoes a series of biochemical transformations to produce vital neurotransmitters such as dopamine, norepinephrine, and epinephrine. This cascade is crucial for maintaining catecholamine levels, which influence mental health, cognition, and behavior . Additionally, the iodine atom plays a role in thyroid hormone synthesis, impacting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Acetyl-3-iodo-L-tyrosine stands out due to its enhanced solubility and stability, making it more bioavailable and effective in various applications. The presence of both the acetyl and iodine groups allows it to participate in unique biochemical pathways, offering advantages in research and therapeutic contexts .

Eigenschaften

Molekularformel

C11H12INO4

Molekulargewicht

349.12 g/mol

IUPAC-Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI-Schlüssel

IVMIEKMLDYZRFB-VIFPVBQESA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O

Kanonische SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.